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molecular formula C8H5BrFN B1272964 4-(Bromomethyl)-2-fluorobenzonitrile CAS No. 222978-03-2

4-(Bromomethyl)-2-fluorobenzonitrile

Cat. No. B1272964
M. Wt: 214.03 g/mol
InChI Key: DJOXAJDFHGJTAP-UHFFFAOYSA-N
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Patent
US06358985B1

Procedure details

N-Bromosuccinimide (6.6 g, 0.037 mol) was dissolved in CH2Cl2 (150 mL), cooled to 0° C. and treated with dimethylsulfide (3.27 mL, 0.0446 mol). The solution was cooled to −20° C. and then treated dropwise with a solution of 2-fluoro-4-hydroxymethylbenzonitrile (3.74 g, 0.0248 mol) in CH2Cl2 (30 mL). After the addition, the reaction mixture was stirred at 0° C. for 2 h then left to warm to ambient temperature overnight. The reaction mixture was added to ice/H2O, extracted with EtOAc, the organic layer separated, washed with brine and dried (MgSO4). Filtration and concentration to dryness gave the title compound which was purified by chromatography (silica gel, 5-10% EtOAc/hexane.
Quantity
6.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
3.27 mL
Type
reactant
Reaction Step Two
Quantity
3.74 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1]N1C(=O)CCC1=O.CSC.[F:12][C:13]1[CH:20]=[C:19]([CH2:21]O)[CH:18]=[CH:17][C:14]=1[C:15]#[N:16]>C(Cl)Cl>[Br:1][CH2:21][C:19]1[CH:18]=[CH:17][C:14]([C:15]#[N:16])=[C:13]([F:12])[CH:20]=1

Inputs

Step One
Name
Quantity
6.6 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.27 mL
Type
reactant
Smiles
CSC
Step Three
Name
Quantity
3.74 g
Type
reactant
Smiles
FC1=C(C#N)C=CC(=C1)CO
Name
Quantity
30 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
ice H2O
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred at 0° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to −20° C.
ADDITION
Type
ADDITION
Details
After the addition
WAIT
Type
WAIT
Details
then left
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
the organic layer separated
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
Filtration and concentration to dryness

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrCC1=CC(=C(C#N)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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